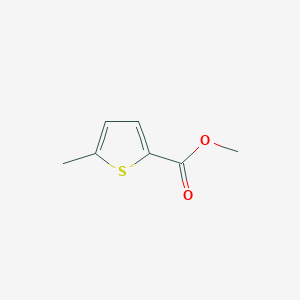

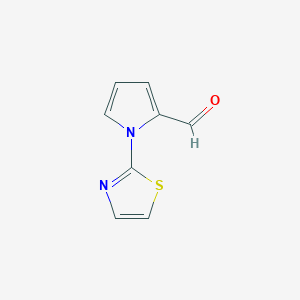

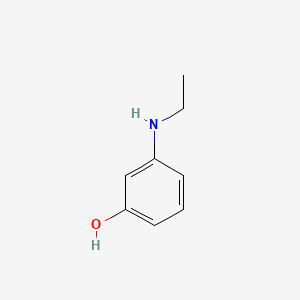

1-(1,3-Tiazol-2-il)-1H-pirrol-2-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 1-vinyl-1H-pyrrole-2-carbaldehydes, has been achieved through condensation reactions, showcasing the versatility of pyrrole-carbaldehyde derivatives in organic synthesis. For instance, Trofimov et al. (2009) demonstrated a synthesis pathway for 1-vinylpyrrole-benzimidazole ensembles via condensation with o-phenylenediamine, highlighting the potential methodologies applicable to similar compounds like 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde (Trofimov et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds incorporating 1H-pyrrole-2-carbaldehyde shows significant versatility, allowing for the formation of diverse heterocyclic compounds. For example, research into the cyclization of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids with aldehydes has led to the synthesis of pyrrolo[1,2-c]thiazole derivatives, indicating the structural adaptability of these compounds (Cardoso et al., 2006).

Chemical Reactions and Properties

The reactivity of 1H-pyrrole-2-carbaldehyde derivatives extends to various chemical reactions, including cycloadditions and condensations. These reactions can lead to the formation of complex structures, as demonstrated by the synthesis of 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazoles through the 1,3-dipolar cycloaddition of dimethyl acetylenedicarboxylate with azomethine ylides (Cardoso et al., 2006).

Physical Properties Analysis

While specific physical properties of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde are not directly available, analogous compounds have been characterized by their fluorescence. For instance, the synthesized 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from related synthesis pathways show intense fluorescence, suggesting that similar structural entities might exhibit notable photophysical properties (Trofimov et al., 2009).

Chemical Properties Analysis

The chemical versatility of 1H-pyrrole-2-carbaldehyde derivatives is further evidenced by their ability to form Schiff bases and undergo subsequent transformations into various heterocyclic compounds. These processes demonstrate the compound's reactivity towards nucleophilic substitutions and its potential as a precursor in the synthesis of biologically active molecules (Aydogan et al., 2002).

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Se ha encontrado que los tiazoles y sus derivados poseen propiedades antimicrobianas significativas . Se utilizan en el desarrollo de fármacos con propiedades antimicrobianas, incluida la sulfazole, un fármaco sulfáceo de acción corta .

Actividad Antiretroviral

Los derivados del tiazol se utilizan en el desarrollo de fármacos antirretrovirales. Un ejemplo es el ritonavir, un fármaco que se utiliza en el tratamiento del VIH/SIDA .

Actividad Antifúngica

Los compuestos basados en el tiazol se utilizan en la síntesis de fármacos antifúngicos. Abafungin es un ejemplo de ello .

Actividad Anticancerígena

Los derivados del tiazol han mostrado potencial en el tratamiento del cáncer. Por ejemplo, la tiazofurina es un fármaco basado en el tiazol que se utiliza en el tratamiento del cáncer . Además, algunos derivados del tiazol han demostrado actividad citotóxica en líneas celulares tumorales humanas .

Actividad Antidiabética

Se ha encontrado que los derivados del tiazol poseen propiedades antidiabéticas, lo que contribuye al desarrollo de fármacos para el control de la diabetes .

Actividad Antiinflamatoria

Los derivados del tiazol se utilizan en el desarrollo de fármacos antiinflamatorios. Meloxicam es un ejemplo de un fármaco antiinflamatorio basado en el tiazol .

Actividad Anti-Alzheimer

Los derivados del tiazol han mostrado potencial en el tratamiento de la enfermedad de Alzheimer .

Actividad Antihipertensiva

Se ha encontrado que los derivados del tiazol poseen propiedades antihipertensivas, lo que contribuye al desarrollo de fármacos para el control de la presión arterial alta .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, such as activating or inhibiting biochemical pathways, stimulating or blocking receptors . The exact mode of action would depend on the specific target and the structural features of the compound.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, including antimicrobial, antiviral, antitumor, and antidepressant pathways . The exact pathways affected would depend on the specific target and the structural features of the compound.

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures . The impact on bioavailability would depend on factors such as solubility, stability, and metabolic transformations.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antitumor, and antidepressant effects . The specific effects would depend on the exact mode of action and the biochemical pathways influenced.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Análisis Bioquímico

Biochemical Properties

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . Additionally, it has been found to inhibit certain proteases, thereby affecting protein degradation pathways .

Cellular Effects

The effects of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins . Furthermore, it has been reported to affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell proliferation and survival .

Molecular Mechanism

At the molecular level, 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde have been studied over different time periods. This compound has demonstrated stability under various conditions, although it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.

Propiedades

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-6-7-2-1-4-10(7)8-9-3-5-12-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMPLOXIKWGERX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343662 |

Source

|

| Record name | 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383136-31-0 |

Source

|

| Record name | 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1269032.png)

![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)